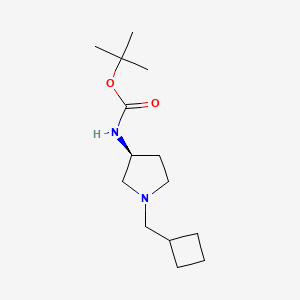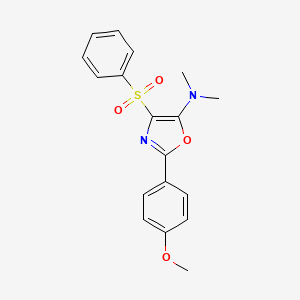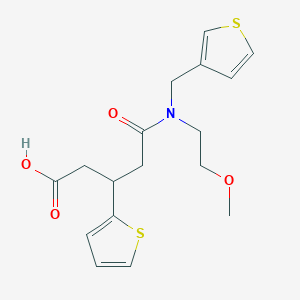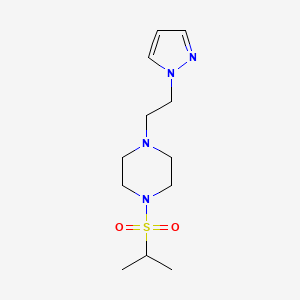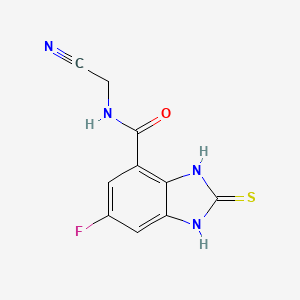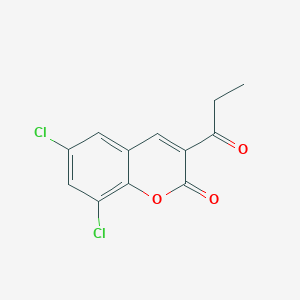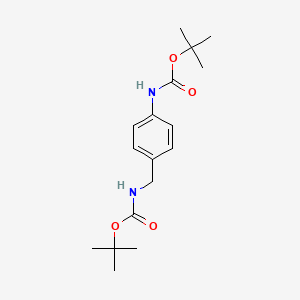
tert-Butyl (4-N-boc-aminobenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-N-boc-aminobenzyl)carbamate: is a chemical compound with the molecular formula C16H24N2O4. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group and a Boc (tert-butoxycarbonyl) group attached to an aminobenzyl moiety. This compound is particularly valued for its stability under various reaction conditions and its ease of removal when protection is no longer needed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-N-boc-aminobenzyl)carbamate typically involves the reaction of 4-aminobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-aminobenzylamine+Boc2O→tert-Butyl (4-N-boc-aminobenzyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (4-N-boc-aminobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Reduction Reactions: The compound can be reduced to yield the corresponding amine.
Oxidation Reactions: It can undergo oxidation to form different functional groups depending on the reagents used.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine.
Reduced Products: Reduction yields the corresponding amine or alcohol, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4-N-boc-aminobenzyl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.
Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amine groups.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, where protection of amine groups is necessary to prevent unwanted side reactions during drug synthesis.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and advanced materials, where selective protection and deprotection of functional groups are required.
Mecanismo De Acción
The primary mechanism of action for tert-Butyl (4-N-boc-aminobenzyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group provides steric hindrance, preventing the amine from participating in unwanted reactions. The protected amine can then be selectively deprotected under acidic conditions, allowing for controlled functionalization of the molecule.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- N-Boc-1,4-butanediamine
- Benzyl carbamate
- tert-Butyl carbazate
Uniqueness: tert-Butyl (4-N-boc-aminobenzyl)carbamate is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the aminobenzyl moiety. This combination allows for selective protection and deprotection of amine groups, making it highly valuable in complex organic synthesis and pharmaceutical applications.
Propiedades
IUPAC Name |
tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMAAGCUISTRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
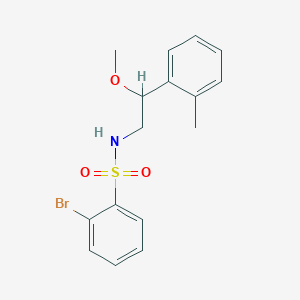
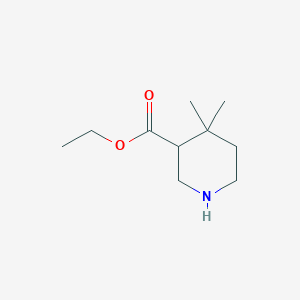
![4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile](/img/structure/B2877232.png)

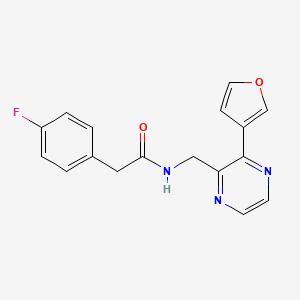
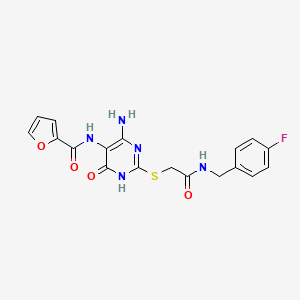
![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)
